4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate 4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14979931
InChI: InChI=1S/C24H25NO6/c1-3-4-10-20(25-24(28)29-15-17-8-6-5-7-9-17)23(27)30-18-11-12-19-16(2)13-22(26)31-21(19)14-18/h5-9,11-14,20H,3-4,10,15H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C24H25NO6
Molecular Weight: 423.5 g/mol

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate

CAS No.:

Cat. No.: VC14979931

Molecular Formula: C24H25NO6

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate -

Specification

Molecular Formula C24H25NO6
Molecular Weight 423.5 g/mol
IUPAC Name (4-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C24H25NO6/c1-3-4-10-20(25-24(28)29-15-17-8-6-5-7-9-17)23(27)30-18-11-12-19-16(2)13-22(26)31-21(19)14-18/h5-9,11-14,20H,3-4,10,15H2,1-2H3,(H,25,28)
Standard InChI Key BLEJYEATDFGXQF-UHFFFAOYSA-N
Canonical SMILES CCCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)OCC3=CC=CC=C3

Introduction

1. Introduction to the Compound

4-Methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norleucinate is a complex organic molecule derived from the coumarin (chromen-2-one) scaffold. Coumarins are well-known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The compound's structure suggests it combines:

  • Coumarin Derivative: A 4-methyl substitution on the chromenone ring.

  • Norleucine Moiety: An amino acid derivative with a benzyl carbamate (benzyloxycarbonyl) protecting group.

2. Structural Features

ComponentDescription
Coumarin CoreA fused benzene and pyrone ring system with a methyl group at position 4.
Norleucine DerivativeAn amino acid with a linear side chain, modified with a benzyl carbamate group.
LinkageThe norleucine is esterified at the 7th position of the coumarin core.

This hybrid structure suggests potential pharmaceutical or biochemical applications due to its combination of bioactive motifs.

3. Potential Synthesis Pathway

The synthesis likely involves multiple steps:

  • Preparation of 7-Hydroxy-4-Methylcoumarin:

    • Synthesized via Pechmann condensation using resorcinol and methyl acetoacetate in acidic conditions .

  • Activation of the Hydroxyl Group:

    • The hydroxyl group at position 7 is activated (e.g., via esterification or carbamate formation).

  • Coupling with Norleucine Derivative:

    • Norleucine is protected with a benzyloxycarbonyl group to prevent side reactions.

    • The amino acid is then coupled to the activated coumarin derivative through esterification.

4. Analytical Characterization

To confirm the structure, standard analytical techniques would be employed:

TechniquePurpose
NMR SpectroscopyTo identify proton and carbon environments within the molecule.
Mass SpectrometryTo determine molecular weight and fragmentation patterns.
IR SpectroscopyTo confirm functional groups (e.g., ester, carbamate, ketone).
X-ray CrystallographyTo elucidate the three-dimensional structure (if crystalline).

5. Potential Applications

Given its structural features, this compound may have applications in:

  • Pharmaceutical Research:

    • Coumarin derivatives are known for their anticancer, anticoagulant, and anti-inflammatory properties .

    • Amino acid esters can enhance bioavailability or target-specific delivery.

  • Biochemical Studies:

    • The compound could serve as a probe for enzyme reactions involving esters or amino acids.

  • Material Science:

    • Functionalized coumarins are used in fluorescence-based sensors and materials.

6. Related Research Findings

  • Coumarin Derivatives:

    • Studies have shown that coumarins exhibit strong biological activity due to their ability to interact with proteins and DNA .

  • Amino Acid Conjugates:

    • Esterification of amino acids with bioactive cores enhances cellular uptake and metabolic stability .

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